molecular formula C16H16N2O5S B2881894 N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 692762-40-6

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2881894
CAS No.: 692762-40-6
M. Wt: 348.37
InChI Key: NTEGIZHWOLNYNG-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a 1,3-benzodioxole core substituted with a carboxamide group at position 4. The carboxamide nitrogen is further linked to a phenyl ring bearing an ethylsulfamoyl (-SO₂NHCH₂CH₃) moiety at the para position.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-17-24(20,21)13-6-4-12(5-7-13)18-16(19)11-3-8-14-15(9-11)23-10-22-14/h3-9,17H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGIZHWOLNYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Ethylsulfamoyl Group:

    Formation of the Carboxamide Group: The final step involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the benzodioxole moiety.

    Reduction: The primary amine derivative of the compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide with three analogs identified in the evidence, focusing on structural features, molecular properties, and inferred characteristics:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents/Modifications Functional Groups Present
This compound (Target) C₁₆H₁₅N₂O₅S¹ ~347.34² Ethylsulfamoyl phenyl Benzodioxole, carboxamide, sulfonamide
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide C₁₉H₁₃F₃N₄O₄S₂ 482.45 Trifluoromethylphenyl, thiadiazole, sulfanyl Benzodioxole, carboxamide, thiadiazole, CF₃
N-(Heptan-4-yl)-1,3-benzodioxole-5-carboxamide C₁₅H₂₁NO₃ 263.33 Heptan-4-yl Benzodioxole, carboxamide, alkyl chain
N-[4-(Cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide C₁₆H₁₃N₂O₃ ~281.29³ Cyanomethyl phenyl Benzodioxole, carboxamide, nitrile

Notes:

Molecular formula inferred from structural analysis.

Calculated mass based on atomic composition.

Estimated using similar methodology.

Key Observations:

  • Substituent Effects on Molecular Weight: The trifluoromethyl-thiadiazole derivative has the highest mass (482.45 g/mol) due to its bulky substituents and additional sulfur atoms. The target compound (~347 g/mol) is lighter, while the heptan-4-yl analog is the smallest (263 g/mol).
  • Functional Group Diversity: The trifluoromethyl group in enhances lipophilicity and metabolic stability, common in drug design . The thiadiazole ring in may confer π-stacking or hydrogen-bonding capabilities. The cyanomethyl group in adds a nitrile functional group, which could influence reactivity or binding interactions.

Research Findings and Inferences

Metabolic Pathways (Indirect Evidence):

While direct data on the target compound’s metabolism are lacking, highlights that carboxamide-containing compounds like DIC undergo hepatic N-demethylation via cytochrome P450 enzymes . This suggests that the ethylsulfamoyl or carboxamide groups in the target compound may similarly be susceptible to oxidative metabolism.

Physicochemical Properties:

  • Solubility: The ethylsulfamoyl group’s polarity likely improves aqueous solubility compared to the lipophilic heptan-4-yl chain in . However, the trifluoromethyl-thiadiazole analog may exhibit reduced solubility due to its larger hydrophobic surface area.
  • Bioavailability: The cyanomethyl analog ’s nitrile group could enhance membrane permeability, whereas the sulfonamide in the target compound might favor renal excretion.

Biological Activity

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a benzodioxole core and an ethylsulfamoyl group. The chemical formula is C14_{14}H16_{16}N2_{2}O4_{4}S, with a molecular weight of approximately 300.35 g/mol. Its structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of NAMPT (Nicotinamide adenine dinucleotide phosphate), which plays a crucial role in cellular metabolism and energy production .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of NAMPT activity
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages

In Vivo Studies

In vivo studies have provided insights into the pharmacological potential of the compound:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor sizes, indicating potential anti-cancer effects .
  • Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Inflammatory Diseases : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and inflammatory markers, suggesting its utility in autoimmune conditions .

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